Hapepunine

anti-inflammatory NO production RAW264.7

Standardized moderate-potency anti-inflammatory reference standard for macrophage NO inhibition assays (IC50=20.85 µM). Distinct verazine scaffold vs. cevanine-type comparators. - ≥98% HPLC purity, authenticated aglycone - Validated DMPK baseline: t½=5.59h IV, F=8.1% oral - Ideal for SAR studies on glycosylation & steroidal alkaloid screening

Molecular Formula C28H47NO2
Molecular Weight 429.7 g/mol
Cat. No. B2760672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHapepunine
Molecular FormulaC28H47NO2
Molecular Weight429.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H47NO2/c1-17-6-9-24(29(5)16-17)18(2)26-25(31)15-23-21-8-7-19-14-20(30)10-12-27(19,3)22(21)11-13-28(23,26)4/h7,17-18,20-26,30-31H,6,8-16H2,1-5H3
InChIKeyQFHXSIDXKCKLAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Hapepunine Procurement for Anti-Inflammatory & PK Research


Hapepunine is an N-methyl-22,26-epiminocholestene-type steroidal alkaloid [1] with the molecular formula C28H47NO2 (MW 429.68) , primarily isolated from the aerial parts of Fritillaria camtschatcensis [2] and F. pallidiflora [3]. It is classified within the verazine group of alkaloids, characterized by a piperidine ring in the side chain rather than the indolizidine or quinolizidine substructures common to other Fritillaria alkaloids [4].

1 Anti-inflammatory pathway studies: Supports LPS-induced NO production models as a verazine-group comparator.
2 Pharmacokinetic probe: Applicable as a steroidal alkaloid reference for in vivo DMPK analysis and LC-MS/MS method development.
3 Chemical biology tool: Structurally distinct 22,26-epiminocholestane scaffold for investigating scaffold-dependent target engagement.

Hapepunine Differentiation: Potency and PK Profile


Fritillaria steroidal alkaloids share a common biosynthetic origin but diverge significantly in side-chain structure, glycosylation patterns, and stereochemistry, leading to non-overlapping pharmacological and pharmacokinetic profiles [1]. Hapepunine belongs to the N-methyl-22,26-epiminocholestene subclass with a piperidine ring, while other prominent Fritillaria alkaloids like imperialine are cevanine-type and peimisine is jervine-type [2]. Even within the same subclass, minor structural variations (e.g., hapepunine vs. anrakorinine differ by a single CH2OH substitution) result in different reported biological potencies [3]. Substituting hapepunine with a cheaper or more readily available Fritillaria alkaloid would compromise experimental reproducibility and introduce confounding variables.

! Potency context may differ: Cellular NO inhibitory potency against Fritillaria analogs (e.g., stenanzine) is not interchangeable; direct substitution can alter dose-response interpretation.
! PK profile may not transfer: Reported half-life and oral bioavailability of hapepunine differ significantly from other Fritillaria alkaloids, complicating in vivo dosing model validation.
! Scaffold mismatch: Verazine skeleton limits interchangeability with cevanine-type alkaloids (e.g., peimine), potentially affecting binding epitope and metabolic stability.

Hapepunine Comparative Evidence: Potency & PK Data


NO Inhibition in RAW264.7 Macrophages vs. Stenanzine

In a direct head-to-head evaluation of steroidal alkaloids isolated from the same Fritillaria species, hapepunine (compound 10) exhibited an IC50 of 20.85 μM against LPS-induced NO production in RAW264.7 macrophages, while the co-isolated stenanzine (compound 9) demonstrated a 2.6-fold higher potency with an IC50 of 8.04 μM [1].

NO Inhibition vs. Stenanzine
Head-to-head
2.6-fold less potent
IC₅₀ = 20.85 μM vs 8.04 μM
Supports graded potency comparison in anti-inflammatory cell models.
LPS-activated RAW264.7 macrophages. Data to verify source-specific assay conditions.
anti-inflammatory NO production RAW264.7

In Vivo Pharmacokinetics in Mice: Half-Life and Bioavailability

Cross-study comparison of oral bioavailability in rodents reveals that hapepunine exhibits lower absolute oral bioavailability (average 22.0% across 2.5–10 mg/kg doses in mice [1]) compared to imperialine, a major antitussive cevanine-type alkaloid from Fritillaria cirrhosa, which showed oral bioavailabilities of 31.2%, 53.6%, and 47.4% at 1, 5, and 10 mg/kg in rats [2]. Both studies used LC–MS/MS quantification following oral gavage.

In Vivo PK Parameters (Mice)
Reported
t₁/₂ = 5.59 ± 1.56 h; F = 8.1%
IV: 1 mg/kg; PO: 5 mg/kg
Supports exposure-model interpretation and route-of-administration review for preclinical studies.
UPLC-MS/MS in ICR mice. Absence of direct in-class PK comparator.
pharmacokinetics oral bioavailability Fritillaria alkaloids

Verazine Scaffold vs. Cevanine and Jerveratrum Alkaloids

Hapepunine and anrakorinine are two N-methyl-22,26-epiminocholestenes co-isolated from Fritillaria camtschatcensis [1]. Structurally, hapepunine (C28H47NO2, MW 429.68) bears a methyl group at R2 and R6, while anrakorinine (C28H47NO3, MW 445.68) replaces the R2 methyl with a hydroxymethyl group (CH2OH) [2]. This single substitution is associated with a shift in anti-inflammatory potency: hapepunine IC50 = 20.85 μM (NO production) [3]; anrakorinine reportedly has IC50 = 28 μM [4], though the assay context for anrakorinine is less rigorously defined.

Scaffold Classification
Class-level
Verazine-type 22,26-epiminocholestane skeleton
Piperidine N-substructure vs indolizidine/quinolizidine
Provides structurally distinct chemotype relative to cevanine and jerveratrum alkaloids.
Class-level inference based on spectroscopic elucidation.
structural analog anrakorinine SAR

Tissue Distribution: Aerial Parts vs. Bulbs

Hapepunine demonstrates a short intravenous half-life (t1/2z = 1.8 ± 0.4 h) and moderate plasma clearance (CLz/F = 2.3 ± 0.3 L/h/kg) in mice [1]. Following oral administration, the half-life extends to 4.2–7.0 h depending on dose, with the mean residence time (MRT(0–t)) ranging from 2.93–3.37 h [1]. In comparison, imperialine exhibits a longer oral half-life (reported t1/2 ~ 3–5 h in rats [2]) though direct cross-study comparisons are limited. The relatively short IV half-life of hapepunine suggests rapid tissue distribution and elimination, which may necessitate more frequent dosing in chronic in vivo models compared to longer-acting Fritillaria alkaloids like peimisine (t1/2 > 6 h in some studies).

Tissue Distribution
Context-dependent
Aerial parts of F. camtschatcensis
Qualitative differential accumulation vs bulbs
Procurement strategy may require distinct sourcing or synthesis relative to bulb-derived cevanine alkaloids.
Phytochemical isolation studies; tissue-specific accumulation profiles.
pharmacokinetics clearance half-life

Spectroscopic and Chiroptical Reference Data

Commercially available hapepunine (CAS 68422-01-5) is supplied with ≥98% purity as verified by HPLC . Key physicochemical identifiers include molecular formula C28H47NO2, molecular weight 429.68, melting point 201–202 °C, and logP 5.201 . In contrast, structurally similar imperialine (CAS 61825-98-7) has a melting point of 263–264 °C and logP ~3.8, reflecting its different cevanine skeleton [1]. These distinct physicochemical properties ensure that hapepunine can be definitively distinguished from co-eluting or misidentified analogs during analytical method development and quality control.

Analytical Reference Data
Specification review
[α]D -72.6° (c 0.23, CHCl₃); m.p. 201–202°C
HPLC purity ≥98%; 5 mg standard quantity
Identity verification against established chiroptical and chromatographic data ensures experimental reproducibility.
Vendor specifications; confirm lot-specific CoA.
purity identity QC

Hapepunine Application Scenarios


Moderate-Potency Control for Anti-Inflammatory Screens

With an IC50 of 20.85 μM in LPS-induced NO production, hapepunine is well-suited for phenotypic screening campaigns where moderate activity is desired to avoid false positives from overt cytotoxicity [1]. Its potency lies between the more active stenanzine (8.04 μM) and less active anrakorinine (~28 μM), allowing for dose-dependent response curves with a wide dynamic range [1][2].

DMPK Reference Standard for Steroidal Alkaloids

Hapepunine's modest oral bioavailability (22%) provides a baseline for formulation development studies aimed at improving absorption of steroidal alkaloids [3]. Its lower bioavailability compared to imperialine (31–53%) [4] makes it a useful model compound for testing permeability enhancers, nanoformulations, or prodrug strategies.

Chemical Probe for Verazine Scaffold Target Engagement

Hapepunine serves as a key reference compound in SAR studies of N-methyl-22,26-epiminocholestenes. Its activity can be directly compared to anrakorinine (R2=CH2OH) [5] and glycosylated derivatives such as hapepunine 3-O-β-cellobioside [6], enabling systematic evaluation of the impact of side-chain modifications and glycosylation on anti-inflammatory and antitussive activity.

Glycosylation SAR for Solubility and Bioavailability

The well-characterized physicochemical properties (mp 201–202 °C, logP 5.201) and availability of validated UPLC–MS/MS methods [3] make hapepunine an ideal system suitability standard for LC–MS analysis of Fritillaria alkaloids in botanical extracts, dietary supplements, and pharmacokinetic samples.

Application
Selection Property
Validation Focus
Anti-inflammatory pathway studies
Reported cellular potency context
LPS-induced NO inhibition dose-response
Steroidal alkaloid PK research
Reported in vivo pharmacokinetic profile
DMPK parameter review and bioanalytical method context
Scaffold-based target engagement
Verazine-type 22,26-epiminocholestane identity
Scaffold-dependent activity comparison
Glycosylation SAR studies
Authenticated aglycone identity and purity
Solubility and permeability modulation via glycosylation

Technical Documentation Hub

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40 linked technical documents
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